molecular formula C10H8BrN3O2S B2448521 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 1021070-90-5

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2448521
CAS RN: 1021070-90-5
M. Wt: 314.16
InChI Key: QXASATJMSQOETN-UHFFFAOYSA-N
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Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a bromothiophenyl group, an oxadiazolyl group, and a cyclopropanecarboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide was synthesized by condensing equimolar amounts of nicotinohydrazide with 5-bromothiophene-2-carbaldehyde in absolute ethanol at reflux condition for 4 hours .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they are nearly planar. For example, the non-H atoms of (5-bromothiophen-2-yl)methylamine are nearly planar . The bromothienyl rings are twisted out of the plane of the central N4 core with dihedral angles in the range 51.7 (2)–74.65 (19)° .


Chemical Reactions Analysis

Thiophene-based analogs, which include the compound , have been studied broadly because of their attractive chemical and physical properties . They have many applications, such as catalysts in hydrogenation and oxidation of olefins, in the photochromic industry, and as fluorescent sensors for toxic metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are often liquids or powders at room temperature . They are soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

1,3,4-oxadiazole derivatives, including compounds with structures related to "N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide," have been synthesized and characterized through various methods. Makwana and Naliapara (2014) reported the synthesis of novel 1,3,4-oxadiazole derivatives by conventional methods, involving the reaction of 5-bromothiophene-2-carbohydrazide with different benzoic acid derivatives. These compounds were purified and characterized using IR, Mass, 1H NMR, 13C NMR spectroscopy, and elemental analysis, showing moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014).

Biological Evaluation

The antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives have been a significant focus of research. The study by Makwana and Naliapara (2014) found that synthesized 1,3,4-oxadiazole derivatives exhibited varying degrees of antimicrobial and antifungal efficacy, indicating their potential in developing new therapeutic agents (Makwana & Naliapara, 2014).

Anticancer Evaluation

Further research has explored the anticancer potential of 1,3,4-oxadiazole derivatives. For example, Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against four cancer cell lines, with several derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Nonlinear Optical Properties

Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, including steps involving 5-Bromothiophene carboxylic acid. They explored the structural features through computational applications and nonlinear optical (NLO) properties. DFT calculations were used to investigate the electronic structure of the synthesized compounds, with one compound exhibiting superior NLO response compared to others in the series (Kanwal et al., 2022).

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs, including the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthetic methods and biological activities of these compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXASATJMSQOETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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